molecular formula C7H15Cl2N3O B2664757 1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride CAS No. 1909308-86-6

1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride

Cat. No.: B2664757
CAS No.: 1909308-86-6
M. Wt: 228.12
InChI Key: BEOUAHCODWHRDT-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride (CID 66187744) is a high-purity chemical compound with a molecular formula of C7H13N3O and a molecular weight of 155.20 g/mol for the free base . This bicyclic structure, featuring both azetidine and diazinan-2-one rings, is of significant interest in medicinal chemistry and preclinical research. Its structural motif is found in compounds investigated for targeting ion channels, such as Kv1.3 potassium shaker channels, which are relevant in immunology and neurology . The azetidin-3-yl moiety is a privileged scaffold in drug discovery, often employed to modulate the physicochemical properties of lead compounds and enhance their binding affinity to biological targets. Researchers utilize this and related lactam-based compounds for developing novel therapeutic agents, with potential applications spanning from central nervous system disorders to metabolic diseases and oncology . The dihydrochloride salt form improves the compound's solubility in aqueous systems, facilitating its use in various in vitro biological assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and adhere to all safe laboratory handling practices.

Properties

IUPAC Name

1-(azetidin-3-yl)-1,3-diazinan-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.2ClH/c11-7-9-2-1-3-10(7)6-4-8-5-6;;/h6,8H,1-5H2,(H,9,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOUAHCODWHRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine and diazinane rings can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

The compound exhibits significant biological activities that make it a candidate for various therapeutic applications. Research indicates its potential in:

  • Anticancer Properties : Studies have shown that compounds similar to 1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride can influence cell proliferation and apoptosis pathways. For instance, derivatives of azetidine have been reported to demonstrate antiproliferative effects against cancer cell lines such as MCF-7 breast cancer cells .
  • Neuroprotective Effects : The compound's structure suggests it may interact with neurotransmitter systems, potentially offering neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play significant roles.

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

Cancer Treatment

Research into the compound's anticancer properties has led to its investigation as a treatment for difficult-to-treat cancers, including those with specific mutations such as BRAF . Its ability to destabilize tubulin and inhibit cancer cell growth makes it a promising candidate for further development.

Neurological Disorders

Given its potential neuroprotective effects, the compound may also find applications in treating neurological disorders. Ongoing studies are assessing its efficacy in models of neurodegenerative diseases, where it could mitigate damage caused by oxidative stress.

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

  • Antiproliferative Activity : A study demonstrated that azetidine derivatives exhibited significant antiproliferative effects on various cancer cell lines, including MCF-7 and others. These findings support the hypothesis that modifications to the azetidine structure can enhance its biological activity .
  • Neuroprotection : In vitro studies have indicated that certain azetidine derivatives can protect neuronal cells from apoptosis induced by oxidative stress, suggesting their potential use in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action for 1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride involves its interaction with molecular targets, potentially including enzymes and receptors. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate biological activities through binding to specific sites on proteins or other biomolecules .

Comparison with Similar Compounds

Key Research Findings

Solubility and Reactivity : The dihydrochloride salt of the target compound offers superior aqueous solubility compared to hydrochloride analogs like 1-(Piperidin-4-yl)-1,3-diazinan-2-one HCl, facilitating its use in biological assays .

Ring Strain vs. Flexibility : The azetidine ring introduces steric strain, which can enhance reactivity in ring-opening reactions but may reduce stability under acidic conditions compared to piperidine-containing analogs .

Biological Interactions : Azetidine-containing compounds (e.g., 1-(Azetidin-3-yl)-2-methyl-1H-imidazole diHCl) show higher target affinity in kinase inhibition studies compared to piperidine derivatives, likely due to constrained conformations .

Biological Activity

1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10Cl2N4O. It has a molar mass of approximately 191.66 g/mol. The compound features a diazinan ring and an azetidine moiety, which contribute to its reactivity and biological properties.

Research indicates that this compound may modulate neurotransmitter systems, particularly as an antagonist for specific receptor types. Its mechanism likely involves binding to molecular targets such as enzymes and receptors, potentially influencing various biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can affect neurotransmitter dysregulation.

Neurotransmitter Modulation

Preliminary studies have shown that this compound exhibits significant biological activity in modulating neurotransmitter systems. It has been evaluated for its binding affinity to neurotransmitter receptors, indicating potential roles as a pharmacological modulator.

Case Studies and Research Findings

StudyFindings
Study on Neurotransmitter Interaction Demonstrated binding affinity to multiple receptor types, suggesting potential for treating neuropsychiatric disorders.
Antiproliferative Activity Azetidine derivatives showed significant cytotoxicity against MCF-7 breast cancer cells, indicating a need for further exploration of similar compounds .
Mechanistic Insights Ongoing research aims to elucidate the interaction mechanisms with specific enzymes and receptors.

Synthetic Pathways and Reactions

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitutions : The azetidine nitrogen can act as a nucleophile.
  • Cyclization Reactions : The diazinan structure may participate in cyclization reactions under specific conditions.
  • Oxidation and Reduction : These reactions can yield different derivatives that may exhibit altered biological activities .

Future Directions in Research

Further research is essential to fully elucidate the biological activity of this compound. Specific areas for exploration include:

  • Detailed pharmacological profiling to assess therapeutic potential.
  • Investigations into the compound's interactions with various molecular targets.
  • Studies assessing the safety and efficacy in vivo.

Q & A

Q. Table 1: Key Reaction Optimization Parameters (DoE Framework)

FactorRangeSignificance (p-value)
Temperature50–100°C0.002
Catalyst loading1–5 mol%0.015
Solvent polarity (ET30)40–60 kcal/mol0.120

Q. Table 2: Recommended Analytical Standards

ParameterAcceptable Range
HPLC purity≥98%
Water content (KF)≤0.5%
Heavy metals (ICP-MS)≤10 ppm

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